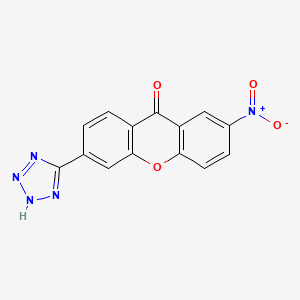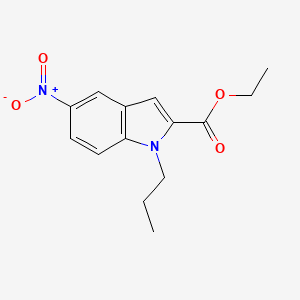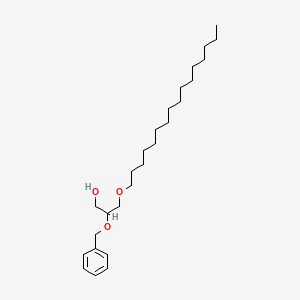![molecular formula C10H9N5O2 B8480341 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B8480341.png)
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is a heterocyclic compound that features a tetrazole ring fused to a cyclopenta[b]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles, followed by cyclization using a strong base such as potassium hydroxide in ethanol . This method yields the desired product in high yields due to the ease of intramolecular cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign catalysts and solvents can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as an anti-inflammatory and antidiabetic agent.
Industry: Used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids and carboxamides, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit or activate specific biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-tetrazol-5-yl)pyridine: Another tetrazole-containing compound with similar biological activities.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline: A compound with a tetrazole ring fused to a different heterocyclic structure.
Uniqueness
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is unique due to its specific ring structure, which combines the properties of both tetrazole and cyclopenta[b]pyridine rings. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C10H9N5O2 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H9N5O2/c16-10(17)7-1-3-8-6(7)2-4-9(12-8)15-5-11-13-14-15/h2,4-5,7H,1,3H2,(H,16,17) |
InChI Key |
RFMTWVQDHNLTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC(=N2)N3C=NN=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
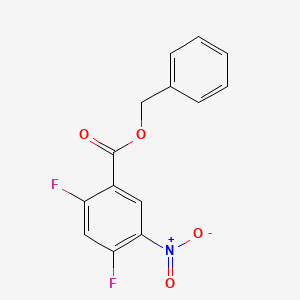
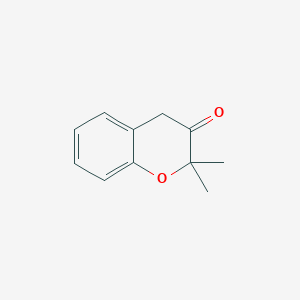
![1-(7-Methoxy-benzo[1,3]dioxol-5-yl)-ethanol](/img/structure/B8480278.png)
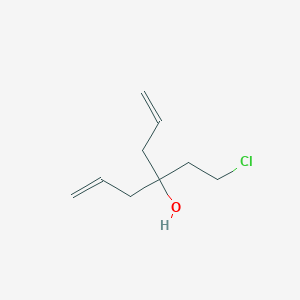
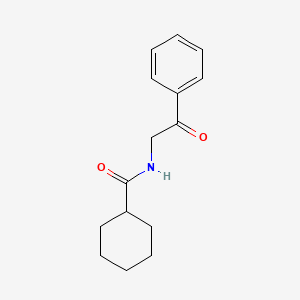
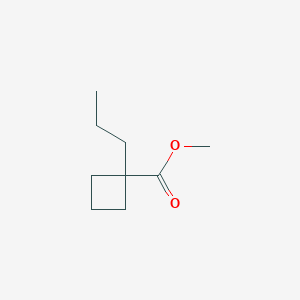
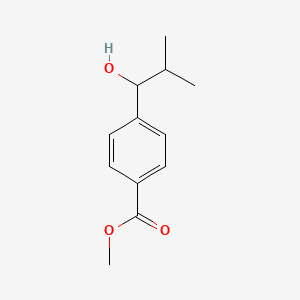
![5-[(Methylsulfonyl)methyl]-1H-indole](/img/structure/B8480299.png)
![Benzonitrile, 4-[5-[(1-cyclopentyl-4-piperidinyl)oxy]pyrazinyl]-](/img/structure/B8480308.png)
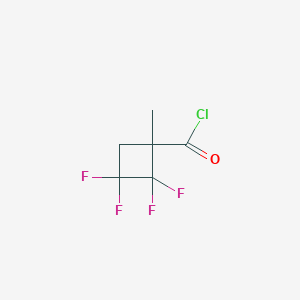
![1-(3-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B8480326.png)
